molecular formula C31H33Cl2NO11 B13852198 Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate

Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate

Cat. No.: B13852198
M. Wt: 666.5 g/mol
InChI Key: POOYLQFYHIDOKK-LEJCSSLFSA-N
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Preparation Methods

The synthesis of Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate involves multiple steps, starting from the base compound sertraline. The synthetic route typically includes the following steps:

    Formation of Sertraline Carbamoyl Glucuronide: This involves the reaction of sertraline with glucuronic acid under specific conditions to form the carbamoyl glucuronide derivative.

    Methyl Esterification: The carbamoyl glucuronide derivative is then reacted with methanol in the presence of a catalyst to form the methyl ester.

    Triacetylation: Finally, the methyl ester is acetylated using acetic anhydride to form this compound.

Chemical Reactions Analysis

Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate is related to its parent compound, sertraline. It primarily acts by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available for neurotransmission . This action helps alleviate symptoms of depression and anxiety. The molecular targets include serotonin transporters and various receptors involved in the serotonin pathway .

Comparison with Similar Compounds

Sertraline Carbamoyl Glucuronide Methyl Ester Triacetate can be compared with other similar compounds such as:

Properties

Molecular Formula

C31H33Cl2NO11

Molecular Weight

666.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxyoxane-2-carboxylate

InChI

InChI=1S/C31H33Cl2NO11/c1-15(35)41-25-26(42-16(2)36)28(43-17(3)37)30(44-27(25)29(38)40-5)45-31(39)34(4)24-13-11-19(20-8-6-7-9-21(20)24)18-10-12-22(32)23(33)14-18/h6-10,12,14,19,24-28,30H,11,13H2,1-5H3/t19-,24-,25-,26-,27-,28+,30-/m0/s1

InChI Key

POOYLQFYHIDOKK-LEJCSSLFSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)N(C)[C@H]2CC[C@H](C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)N(C)C2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC)OC(=O)C

Origin of Product

United States

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